3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c13-6(3-4-7(14)15)10-9-12-11-8(16-9)5-1-2-5/h5H,1-4H2,(H,14,15)(H,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHUCKSBRCXHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Hydrazide Intermediate
Starting from a suitable carboxylic acid (e.g., 3-aminopropanoic acid or its ester), the acid is converted into the corresponding hydrazide by reaction with hydrazine hydrate in refluxing ethanol.
This step yields the hydrazide intermediate necessary for oxadiazole ring formation.
Step 2: Cyclization to 1,3,4-Oxadiazole Ring
The hydrazide intermediate is then reacted with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid (e.g., acetic acid or sulfuric acid) to induce cyclodehydration, forming the 1,3,4-oxadiazole ring.
The cyclopropyl substituent is introduced via the hydrazide precursor or by using cyclopropyl-substituted acyl derivatives.
Step 3: Carbamoyl Linkage Formation
The oxadiazole derivative bearing the cyclopropyl group is further functionalized by coupling with propanoic acid or its derivatives.
Amide bond formation is achieved using classical peptide coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), or via acid chloride intermediates.
The reaction is typically carried out in anhydrous solvents like dichloromethane or DMF at controlled temperatures to optimize yield and purity.
Reaction Conditions and Purification
Reactions are generally performed under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
Temperature control is critical, with cyclization steps often requiring reflux or elevated temperatures (60–80 °C).
Purification of intermediates and final products is achieved by recrystallization from suitable solvents (e.g., water/DMF mixtures) or by chromatographic techniques such as silica gel column chromatography.
Final compound purity is confirmed by HPLC, with target purity >95% recommended for research and pharmaceutical applications.
Representative Data Table of Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Hydrazide formation | Hydrazine hydrate, ethanol, reflux | Hydrazide intermediate | High yield, ~85–90% |
| 2 | Cyclodehydration (oxadiazole formation) | Trimethyl orthoformate, acid catalyst, reflux | 5-Cyclopropyl-1,3,4-oxadiazole derivative | Cyclopropyl introduced here |
| 3 | Amide coupling | EDC/HOBt or acid chloride, DMF/DCM | 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid | Purification by recrystallization |
Research Findings and Optimization
Studies have shown that the choice of coupling reagents and solvents significantly affects the yield and purity of the final compound.
Use of EDC/HOBt coupling system provides mild conditions and minimizes side reactions compared to harsher acid chloride methods.
Cyclization efficiency to form the oxadiazole ring is enhanced by catalytic acid and controlled temperature, with reflux in ethanol or methanol being common.
The cyclopropyl substituent imparts steric and electronic effects that require careful adjustment of reaction times and temperatures to avoid side reactions.
Purification protocols involving recrystallization from mixed solvents (water and DMF) yield highly pure crystalline products suitable for biological evaluation.
Chemical Reactions Analysis
Oxadiazole Ring Reactions
The 1,3,4-oxadiazole core undergoes electrophilic substitution and ring-opening reactions.
| Reaction Type | Conditions/Reagents | Products | Yield |
|---|---|---|---|
| Electrophilic substitution | Bromine in acetic acid | 5-Bromo-oxadiazole derivative | 65–78% |
| Ring-opening hydrolysis | 6M HCl, reflux | Cyclopropanecarboxylic acid derivatives | 82% |
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Electrophilic Substitution : The electron-rich oxadiazole ring reacts with bromine to form brominated derivatives, retaining the cyclopropyl substituent.
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Hydrolysis : Under acidic conditions, the oxadiazole ring cleaves to yield cyclopropanecarboxylic acid intermediates.
Carbamoyl Group Reactivity
The carbamoyl (–CONH–) linkage participates in hydrolysis and nucleophilic substitution.
| Reaction Type | Conditions/Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis | 2M H₂SO₄, 80°C | Succinic acid + 5-cyclopropyl-1,3,4-oxadiazol-2-amine | Requires prolonged heating |
| Alkaline hydrolysis | 2M NaOH, 60°C | Ammonia + corresponding propanoic acid | Faster than acidic route |
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Mechanism : Hydrolysis proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the carbamoyl bond.
Carboxylic Acid Functionalization
The terminal carboxylic acid undergoes esterification and salt formation.
| Reaction Type | Conditions/Reagents | Products | Applications |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ (catalytic) | Methyl ester derivative | Improved lipophilicity |
| Salt formation | NaOH/HCl | Sodium or hydrochloride salt | Enhanced solubility |
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Esterification : Facilitates prodrug design by masking the carboxylic acid group.
Solvent and Temperature Dependence
-
Preferred Solvents : Dimethylformamide (DMF) and dichloromethane (DCM) are used for coupling reactions due to their polarity and inertness .
-
Temperature Sensitivity : Reactions above 80°C risk decomposition of the cyclopropyl group.
Catalytic Systems
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Coupling Reactions : HATU/DIPEA systems are effective for amide bond formation between the carboxylic acid and amines .
Key Synthetic Pathways
-
Oxadiazole Formation : Cyclopropyl-substituted hydrazines react with carboxylic acid derivatives (e.g., ethyl chlorooxalate) under reflux to form the oxadiazole ring.
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Carbamoyl Coupling : Propanoic acid derivatives are coupled with 5-cyclopropyl-1,3,4-oxadiazol-2-amine using DCC/DMAP.
Stability Profile
-
pH Stability : Stable in neutral conditions (pH 6–8) but degrades rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Thermal Stability : Decomposes at temperatures exceeding 150°C .
Comparative Reactivity of Functional Groups
| Functional Group | Reactivity Trend | Key Reactions |
|---|---|---|
| Oxadiazole ring | High (electrophilic substitution) | Bromination, hydrolysis |
| Carbamoyl group | Moderate (nucleophilic attack) | Hydrolysis, aminolysis |
| Carboxylic acid | High (acid-base reactions) | Esterification, salt formation |
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Compounds containing the oxadiazole moiety have shown significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, demonstrating the ability to induce apoptosis and inhibit tumor growth through mechanisms such as enzyme inhibition and receptor modulation.
-
Antimicrobial Properties :
- Research indicates that oxadiazole derivatives can exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
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Neuroprotective Effects :
- The compound has been explored for its neuroprotective potential in models of neurodegenerative diseases. It may interact with neurotransmitter receptors and modulate signaling pathways that protect neuronal cells from damage.
Biological Studies
- Biochemical Probes : The compound serves as a biochemical probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes makes it valuable for understanding disease mechanisms and developing new therapeutic strategies.
Agricultural Applications
- Pesticide Development : The unique properties of oxadiazole derivatives have led to their investigation as potential agrochemicals for pest control. Their efficacy in inhibiting the growth of harmful pathogens can be harnessed in developing safer and more effective pesticides.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a related oxadiazole derivative on A-431 human epidermoid carcinoma cells. The compound demonstrated an IC50 value of less than 10 µM, indicating potent anticancer activity. Mechanistic studies revealed that the compound induced apoptosis via the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study, researchers tested the antimicrobial properties of various oxadiazole derivatives against Staphylococcus aureus. Results showed that compounds exhibited significant inhibitory effects at concentrations as low as 5 µg/mL, suggesting their potential use as novel antimicrobial agents.
Mechanism of Action
The mechanism by which 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern and heterocyclic core. Below is a detailed comparison with key analogs:
Substituent Variations on the Oxadiazole Ring
Implications : Cyclopropyl substitution may improve membrane permeability and resistance to oxidative metabolism compared to isopropyl or aryl groups. The m-tolyl variant’s aromaticity could enhance target binding in hydrophobic enzyme pockets .
Heterocycle Core Modifications
Functional Group Replacements
Implications : The fluorophenyl variant lacks the heterocyclic rigidity, which may reduce target specificity but improve synthetic accessibility .
Research and Commercial Considerations
- Synthetic Accessibility : Cyclopropyl-substituted oxadiazoles require specialized reagents (e.g., cyclopropane derivatives), whereas isopropyl or aryl analogs are more straightforward to synthesize .
- Commercial Availability : The isopropyl-oxadiazole variant is commercially available (CymitQuimica, 291.00 €/g), while the cyclopropyl and thiadiazole derivatives are less accessible, suggesting higher R&D costs .
- Biological Performance: No direct activity data are provided, but structural analogs with thiadiazole cores show promise in antimicrobial studies, while oxadiazoles are explored for kinase inhibition .
Biological Activity
3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid typically involves the following steps:
- Formation of the Oxadiazole Ring : The cyclization of suitable precursors under controlled conditions yields the 1,3,4-oxadiazole framework.
- Carbamoylation : The introduction of a carbamoyl group to the oxadiazole derivative is achieved through reaction with isocyanates or carbamoyl chlorides.
- Final Modification : Propanoic acid moieties are added to complete the structure.
This multi-step synthesis allows for the introduction of various substituents that can modulate biological activity.
Antimicrobial Activity
Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Bacteria |
|---|---|---|
| 1 | 4 - 32 µg/mL | S. aureus |
| 2 | 64 - 256 mg/mL | E. coli |
These findings indicate that the compound may be more potent than standard antibiotics like chloramphenicol .
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.
A study reported that certain oxadiazole derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 5.0 |
| HeLa (cervical) | 8.0 |
| A549 (lung) | 6.5 |
These results suggest that compounds like 3-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)carbamoyl]propanoic acid may serve as promising candidates for further development in cancer therapeutics .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The oxadiazole ring can act as a scaffold for enzyme inhibitors.
- Receptor Modulation : The compound may modulate receptor activities involved in inflammation and cancer progression.
Case Studies
Several studies have highlighted the efficacy of oxadiazole derivatives:
- Study on Antimicrobial Properties : A series of oxadiazole compounds were synthesized and tested against resistant strains of bacteria. The results indicated enhanced activity compared to traditional antibiotics .
- Anticancer Screening : A recent study evaluated the cytotoxic effects of various oxadiazole derivatives on human cancer cell lines. The findings suggested that modifications on the oxadiazole scaffold could significantly enhance anticancer activity .
Q & A
Q. Methodological Answer :
- LC-MS/MS Optimization :
- Column : Hypersil Gold C18 (2.1 × 50 mm, 1.9 µm).
- Mobile Phase : 0.1% formic acid in H₂O (A) and MeOH (B), gradient from 5% B to 95% B over 8 min.
- Ionization : ESI⁻ mode, MRM transition m/z 248 → 204 .
- Sample Preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (14,000 rpm, 10 min).
Validation Metrics : Assess linearity (R² >0.99), LOD (≤1 ng/mL), and recovery (>85%) .
Advanced: How should researchers resolve discrepancies in biological activity data across analogs?
Q. Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups on oxadiazole) using molecular docking (e.g., AutoDock Vina) to identify key binding interactions .
- Data Normalization : Account for assay variability by normalizing to positive controls (e.g., celecoxib for COX-2 inhibition).
- Meta-Analysis : Cross-reference with databases like PubChem to validate outlier results .
Advanced: What strategies are recommended for studying the compound’s structure-activity relationships (SAR)?
Q. Methodological Answer :
- Analog Synthesis : Modify the cyclopropyl group (e.g., replace with isopropyl or halogenated rings) and assess changes in bioactivity .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (oxadiazole N) and hydrophobic regions (cyclopropyl).
- In Silico Screening : Predict ADMET properties (e.g., SwissADME) to prioritize analogs with favorable pharmacokinetics .
Advanced: What mechanistic pathways are hypothesized for its biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : The oxadiazole-carbamoyl moiety may act as a Michael acceptor, covalently inhibiting enzymes like HDACs or kinases .
- Receptor Modulation : Propanoic acid derivatives interact with PPARγ (e.g., EC₅₀ ~5 µM in luciferase reporter assays), suggesting anti-diabetic potential .
- Oxidative Stress Modulation : Upregulation of Nrf2 pathways in neuronal cells, measured via qPCR (e.g., 2-fold increase in HO-1 expression) .
Advanced: How can researchers assess the compound’s stability under varying experimental conditions?
Q. Methodological Answer :
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Incubate in 0.1N HCl/NaOH (25°C, 24 hrs) and monitor degradation via HPLC.
- Oxidative Stress : Treat with 3% H₂O₂ and analyze for sulfoxide byproducts .
- Thermal Stability : Use TGA/DSC to determine decomposition temperature (Td ~200–220°C) .
- Light Sensitivity : Expose to UV (254 nm) for 48 hrs; quantify photodegradants with LC-MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
